molecular formula C24H21N5O4 B2995278 methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886895-99-4

methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2995278
M. Wt: 443.463
InChI Key: SKPVMFCLYZJMBH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could include its reactivity, common reactions it undergoes, and the products of those reactions.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

N-heterocyclic Carbenes in Organic Synthesis

N-heterocyclic carbenes (NHC), including imidazole-based catalysts, play a pivotal role in organic synthesis through transesterification and acylation reactions. These reactions are fundamental in modifying esters and alcohols under mild conditions, showcasing the utility of NHC in facilitating efficient and versatile organic transformations. Such applications underscore the importance of imidazole derivatives in the development of novel synthetic methodologies (Grasa, Kissling, & Nolan, 2002).

Crystal Structure Analysis for Drug Development

The crystal structure of azilsartan methyl ester provides insights into the conformation and interaction patterns of potential drug molecules. Understanding the molecular arrangement and hydrogen bonding in the crystal lattice can guide the design and optimization of new pharmaceutical compounds with improved efficacy and stability (Li et al., 2015).

Advanced Glycation End-Products in Health Research

Methylglyoxal, an alpha-oxoaldehyde formed in organisms, interacts with proteins to form advanced glycation end-products (AGEs), which are implicated in various health conditions, including diabetes and neurodegenerative diseases. Research into substances like methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can contribute to understanding and potentially mitigating the formation and impact of AGEs (Nemet, Varga-Defterdarović, & Turk, 2006).

Catalysis and Chemical Reactions

Studies on catalysis, such as the use of NHCs in transesterification, highlight the role of imidazole derivatives in enhancing reaction efficiency and selectivity. These findings are crucial for developing greener and more sustainable chemical processes (Grasa, Gueveli, Singh, & Nolan, 2003).

Material Science and Corrosion Inhibition

Research into novel imidazolium-based compounds as corrosion inhibitors for metals like steel offers promising avenues for protecting industrial materials from degradation. These studies contribute to the development of safer, more effective, and environmentally friendly corrosion protection strategies (Srivastava et al., 2017).

Antimicrobial and Pharmacological Research

Imidazole derivatives have shown potential in antimicrobial and pharmacological research, suggesting their use in developing new treatments for infectious diseases and other health conditions. The ability to synthetically modify these molecules for targeted biological activity is a key aspect of their application in drug discovery (Heeres & van Cutsem, 1981).

Safety And Hazards

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Future Directions

This involves speculating on potential future research directions, applications, or improvements to the compound.


properties

IUPAC Name

methyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-15-8-7-11-17(12-15)29-18(16-9-5-4-6-10-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPVMFCLYZJMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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